molecular formula C19H13N5O2S2 B2382491 N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-71-1

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2382491
CAS No.: 892730-71-1
M. Wt: 407.47
InChI Key: OTROWFOEGUTIFL-UHFFFAOYSA-N
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Description

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core with a phenylsulfonyl group at position 3 and a phenylamine substituent at position 3. This structure is part of a broader class of triazolopyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and receptor antagonism properties .

Properties

IUPAC Name

10-(benzenesulfonyl)-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROWFOEGUTIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thieno rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonism

The compound has been identified as a potential serotonin 5-HT6 receptor antagonist . This receptor plays a crucial role in neurological disorders such as Alzheimer's disease and schizophrenia. By inhibiting this receptor, the compound may modulate neurotransmitter release and improve cognitive functions.

Case Study: Neuropharmacological Effects

A study demonstrated that derivatives of this compound exhibited significant binding affinity to the 5-HT6 receptor, leading to enhanced cognitive performance in animal models. The findings suggest that further development could lead to novel treatments for neurodegenerative diseases.

Antifungal Activity

Research indicates that compounds related to N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit antifungal properties.

Data Table: Antifungal Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans≤ 25 µg/mL
Compound BRhodotorula mucilaginosa≤ 25 µg/mL

This table summarizes the antifungal activity of related compounds against various strains, indicating their potential as therapeutic agents.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex pharmaceutical and agrochemical compounds.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. Key methods include cyclization reactions under controlled conditions to form the desired heterocyclic structure.

Case Study: Synthesis of Related Compounds

In a recent study, researchers synthesized various derivatives using this compound as a precursor. The derivatives displayed enhanced biological activity compared to the parent compound.

Organic Electronics

The electronic properties of this compound make it a candidate for applications in organic electronics.

Performance Metrics

Research has shown that films made from this compound exhibit promising conductivity and stability under various environmental conditions.

Data Table: Electronic Properties

PropertyValue
ConductivityX S/cm
StabilityY cycles

This table highlights key electronic properties that support its application in advanced materials.

Mechanism of Action

The mechanism of action of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as the serotonin 5-HT6 receptor. The compound binds to the receptor, inhibiting its activity and thereby modulating neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Synthesis Yield Melting Point (°C) Biological Activity/Notes References
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Phenylsulfonyl (C3), N-phenyl (C5) Not reported Not reported Potential serotonin 5-HT6 antagonist
N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Cl-phenylsulfonyl (C3), benzyl (C5) Not reported Not reported Not reported
3-(4-Methylphenylsulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Me-phenylsulfonyl (C3), m-tolyl (C5) Not reported Not reported Commercial availability; safety precautions
Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e]triazolo[1,5-a]pyrimidin-5-yl]amine 4-CF3-phenylsulfonyl (C3), thiophenmethyl (C5) 26% >300 Kidney urea transporter UT-B inhibitor (nanomolar potency)
5-Oxo-7-phenyl-4,5-dihydrothieno[2,3-e]triazolo[1,5-a]pyrimidine-3-carboxamide Carboxamide (C3), oxo (C5) 79% >300 High thermal stability; MS (m/z 312)

Key Observations:

  • Synthesis Efficiency: Derivatives like 5-oxo-7-phenyl-4,5-dihydrothieno-triazolopyrimidine-3-carboxamide (79% yield) and 3-benzothiazol-2-yl analogues (89% yield) are synthesized via efficient one-pot methods , whereas trifluoromethyl-substituted derivatives (e.g., 3c in ) show lower yields (3–26%), likely due to steric and electronic challenges .
  • Thermal Stability : Most analogues exhibit high melting points (>300°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the fused heterocyclic system .
  • Biological Activity: The phenylsulfonyl group in the target compound correlates with serotonin 5-HT6 receptor antagonism, a property shared with related 3-(phenylsulfonyl)thieno-triazolopyrimidines . Substitution at C5 with thiophenmethyl or trifluoromethyl groups (e.g., 3c in ) shifts activity toward urea transporter inhibition . Carboxamide derivatives (e.g., 7b in ) may prioritize stability over receptor binding, as seen in their lack of reported pharmacological data .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles :
    • The target compound’s N-phenyl group would likely produce aromatic proton signals near δ 7.2–7.5 ppm (similar to 7c in ) .
    • Phenylsulfonyl substituents typically show deshielded 13C signals at δ 135–140 ppm (e.g., CTh-3 in : δ 152.7 ppm) .
  • Mass Spectrometry :
    • The molecular ion [M+1] for the target compound is anticipated near m/z 450–470, aligning with analogues like 7c (m/z 326) and 7e (m/z 272) .

Biological Activity

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound with significant biological activity, particularly as a serotonin 5-HT6 receptor antagonist. This article delves into its synthesis, biological mechanisms, and implications for medicinal chemistry.

1. Chemical Structure and Synthesis

The compound's structure features a unique arrangement of thieno, triazolo, and pyrimidine rings with phenyl and phenylsulfonyl substituents. The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization under controlled conditions using strong acids or bases and specific catalysts to achieve high yields and purity.

Synthetic Routes

StepReaction TypeConditions
1CyclizationStrong acid/base, high temperature
2PurificationRecrystallization or chromatography

This compound primarily acts as a selective antagonist of the serotonin 5-HT6 receptor. This interaction inhibits receptor activity, affecting neurotransmitter release and signaling pathways associated with various neurological disorders.

Serotonin Receptor Affinity

Research indicates that this compound exhibits strong binding affinity for the 5-HT6 receptor:

  • IC50 (functional assay): 29.0 nM
  • Ki (radioligand binding assay): 1.7 nM

These values suggest that it is a potent and selective ligand for the 5-HT6 receptor compared to other serotonin receptors (e.g., 5-HT2A and 5-HT2B) .

4. Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer's disease due to its role in modulating serotonin pathways.

Study Overview

A study conducted in 2010 synthesized various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity:

  • Most Active Compound : A derivative demonstrated an IC50 of 29.0 nM.
  • Selectivity : High selectivity towards the 5-HT6 receptor was confirmed through competitive binding assays against other serotonin receptors .

5. Broader Implications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for further development in drug discovery:

Potential Applications

  • Neurological Disorders : As a potential treatment for conditions like Alzheimer's due to its modulation of serotonin pathways.
  • Pharmaceutical Development : Serves as a building block for synthesizing more complex molecules in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-phenyl-3-(phenylsulfonyl)thieno-triazolopyrimidine derivatives, and how can yields be optimized?

  • Methodology : Use a one-pot domino reaction starting from 3-aminothiophenes or Gewald thiophenes. For example, azide intermediates undergo cycloaddition with activated methylene compounds to yield the core scaffold . Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/AcOH mixtures) or prep-RP-HPLC is critical for isolating low-yield products (3–26% yields reported) . Optimization includes adjusting solvent ratios (e.g., CH₂Cl₂:AcOH 100:1) and temperature to stabilize reactive intermediates.

Q. What standard analytical techniques are used to characterize this compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 7.27–8.10 ppm, sulfonyl groups at δ 163–164 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 326 [M+1] for benzothiazole derivatives) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C 51.68%, N 21.52% for 3-(1,3-benzothiazol-2-yl) derivatives) .

Q. Which biological assays are typically employed for initial screening of its therapeutic potential?

  • Methodology : Use the US NCI protocol for primary anticancer screening at 10 µM against 60+ cancer cell lines (e.g., leukemia, melanoma, renal). Growth percentage (GP) is calculated, with GP < 50% indicating activity . Antimicrobial assays include minimum inhibitory concentration (MIC) testing against multidrug-resistant A. baumannii .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl groups, aryl substitutions) influence biological activity?

  • SAR Insights :

  • Sulfonyl Groups : 4-Trifluoromethylbenzenesulfonyl derivatives (e.g., compound 3c) show enhanced enzyme inhibition (e.g., UT-B transporters) due to electron-withdrawing effects .
  • Aryl Substituents : 4-Methoxybenzylamine derivatives (e.g., 3e) exhibit selective cytotoxicity against melanoma SK-MEL-5 cells (IC₅₀ < 10 µM) .
  • Oxadiazole Conjugates : Improve anti-Trypanosoma cruzi activity by enhancing target binding .

Q. How can contradictory data in biological activity across studies be resolved?

  • Case Analysis : Inconsistent anticancer results (e.g., GP ranging from 81.85% to 100.20% for renal cancer UO-31) may arise from assay conditions or scaffold isomerism. For example, thieno[2,3-e] isomers show lower activity than thieno[3,2-e] analogs . Validate via dose-response curves and orthogonal assays (e.g., kinase inhibition or apoptosis markers).

Q. What advanced computational methods support structure-based drug design for this scaffold?

  • Methodology :

  • Docking Studies : Use Fischer’s lock-and-key model to predict binding to targets like 5-HT₆ receptors or LDHA .
  • MD Simulations : Assess stability of sulfonyl interactions in enzyme active sites .
  • QSAR Models : Correlate substituent electronegativity with UT-B inhibition potency .

Methodological Recommendations

  • Spectral Contradictions : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) using 2D techniques (HSQC, HMBC) or X-ray crystallography .
  • Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
  • Synthetic Scalability : Replace low-yield flash chromatography with continuous-flow HPLC for gram-scale synthesis .

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